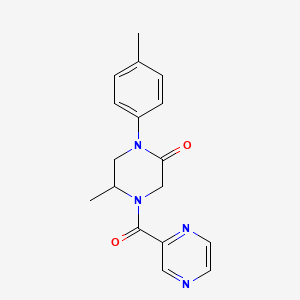

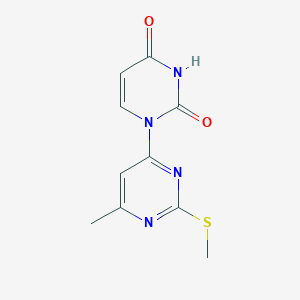

6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6’-methyl-2’-(methylthio)-2H-1,4’-bipyrimidine-2,4(3H)-dione” is a chemical compound with the linear formula C6H8N2OS . It has a molecular weight of 156.207 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

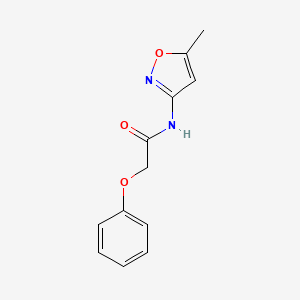

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H8N2OS . Detailed structural analysis such as NMR data or X-ray crystallography data was not found in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “6’-methyl-2’-(methylthio)-2H-1,4’-bipyrimidine-2,4(3H)-dione” are not explicitly detailed in the available resources. The compound has a molecular weight of 156.207 .Applications De Recherche Scientifique

Early Discovery Research

6’-Methyl-2’-(methylthio)-2H-1,4’-bipyrimidine-2,4(3H)-dione: is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound is used in the initial stages of pharmaceutical research, where scientists explore its potential as a building block for more complex compounds with desirable biological activities.

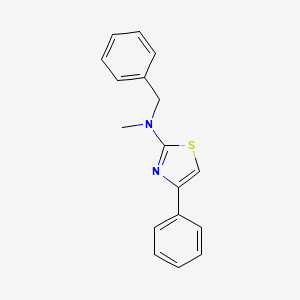

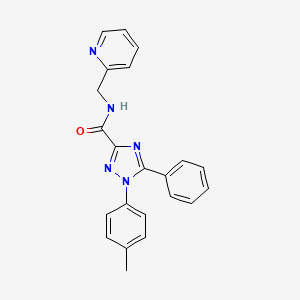

Neuroprotective and Anti-neuroinflammatory Agents

Recent studies have synthesized novel triazole-pyrimidine hybrids using pyrimidine derivatives as potential neuroprotective and anti-neuroinflammatory agents . These compounds are being evaluated for their ability to protect neuronal function and structure, which is crucial for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

Organic Synthesis and Catalysis

The compound has been used in palladium-catalyzed Sonogashira coupling reactions, which are a cornerstone of modern organic synthesis . This process is essential for constructing carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.

Mécanisme D'action

Target of Action

It’s structurally related to methylthiouracil , which is an antithyroid preparation. Methylthiouracil acts on the thyroid gland, specifically on the formation of stored thyroid hormone, thyroglobulin .

Mode of Action

Methylthiouracil decreases the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland .

Biochemical Pathways

Based on its similarity to methylthiouracil, it might affect the thyroid hormone synthesis pathway .

Result of Action

If it acts similarly to methylthiouracil, it might lead to a decrease in the levels of thyroid hormone, thyroglobulin, in the body .

Propriétés

IUPAC Name |

1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-6-5-7(12-9(11-6)17-2)14-4-3-8(15)13-10(14)16/h3-5H,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPJBTDXKJPUEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)N2C=CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)

![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)